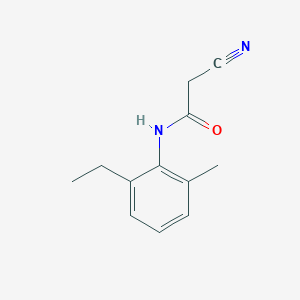
Acetamide,2-cyano-N-(2-ethyl-6-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with ethyl cyanoacetate. This reaction can be carried out under solvent-free conditions or in the presence of a solvent like dimethylformamide (DMF). The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The mixture is heated to a temperature of around 70°C for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also minimizes human error and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bidentate reagents. The reactions are typically carried out in the presence of a base like sodium ethoxide.
Substitution Reactions: Nucleophiles such as amines and thiols are commonly used. The reactions are often conducted in polar aprotic solvents like DMF.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Heterocyclic Compounds: Condensation reactions often yield various heterocyclic compounds, which are valuable in medicinal chemistry.
Amines: Reduction of the cyano group results in the formation of primary amines.
Applications De Recherche Scientifique
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide largely depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-cyano-N-(2-methylphenyl)acetamide
- 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both cyano and acetamide groups also provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7H2,1-2H3,(H,14,15) |
Clé InChI |
UYKGOZMSPCHNQI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



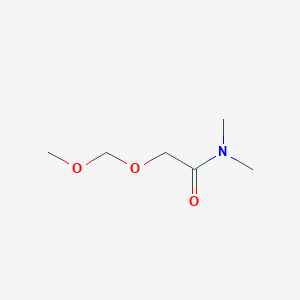

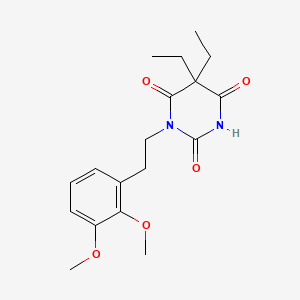
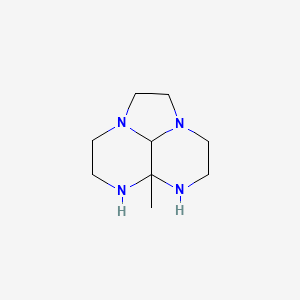

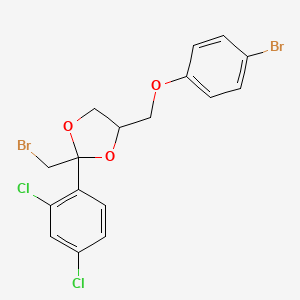
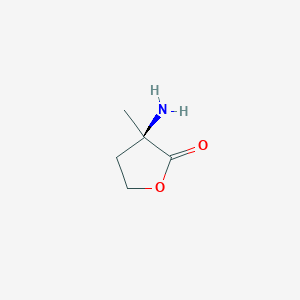
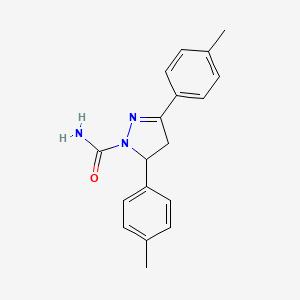

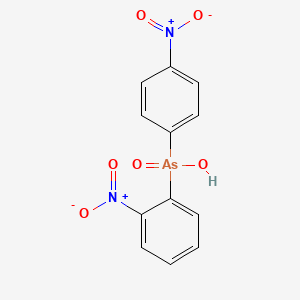

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
